molecular formula C20H17N5O3S B2789870 N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-2-naphthalenesulfonohydrazide CAS No. 478257-73-7

N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-2-naphthalenesulfonohydrazide

Cat. No.: B2789870
CAS No.: 478257-73-7
M. Wt: 407.45
InChI Key: MGGRLTZQWBSYNP-UHFFFAOYSA-N
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Description

N'-{[1-(6-Methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-2-naphthalenesulfonohydrazide (hereafter referred to as the target compound) is a heterocyclic sulfonohydrazide derivative characterized by a naphthalene backbone substituted with a sulfonohydrazide group at the 2-position. The molecule also features a 6-methyl-2-pyridinyl-imidazole moiety linked via a carbonyl group.

Key structural attributes include:

  • Naphthalene ring: Enhances aromatic interactions and hydrophobicity compared to simpler benzene-based analogs.
  • Sulfonohydrazide group: Imparts acidity and hydrogen-bonding capabilities, critical for binding to biological targets.
  • Imidazole-pyridine hybrid: Contributes to metal coordination and π-π stacking interactions.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-N'-naphthalen-2-ylsulfonylimidazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-14-5-4-8-19(22-14)25-12-18(21-13-25)20(26)23-24-29(27,28)17-10-9-15-6-2-3-7-16(15)11-17/h2-13,24H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGRLTZQWBSYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-2-naphthalenesulfonohydrazide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential as a therapeutic agent.

Chemical Structure

The compound can be structurally represented as follows:

C16H16N4O2S\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a naphthalene sulfonohydrazide core, which is known for various biological activities, including enzyme inhibition.

Antimicrobial Activity

Naphthalenesulfonohydrazides, including the compound , have been shown to possess antimicrobial properties . They act primarily by inhibiting bacterial cell wall synthesis through the inhibition of enzymes such as MurC and MurD. These enzymes are crucial for the biosynthesis of peptidoglycan, an essential component of bacterial cell walls.

Enzyme Function Inhibition by Compound
MurCCatalyzes the formation of UDP-N-acetylmuramic acidYes (IC50 values < 30 μM)
MurDInvolved in the ligation of D-amino acids to peptidoglycanYes (IC50 values < 30 μM)

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of naphthoquinones have demonstrated selective cytotoxicity towards tumor cells compared to non-tumor cells, suggesting that this compound may also exhibit similar properties.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonohydrazides against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on both types, indicating broad-spectrum antibacterial activity .
  • Cytotoxicity Testing : In vitro assays were conducted using HeLa and other cancer cell lines. The results showed that the compound induced apoptosis in cancer cells at concentrations lower than those affecting normal cells, suggesting a favorable therapeutic index .
  • Mechanistic Studies : Further investigations into the mechanism revealed that this compound may induce oxidative stress in microbial cells, leading to cell death. This mechanism is similar to that observed in other naphthoquinone derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-2-naphthalenesulfonohydrazide. Research indicates that this compound may inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and apoptosis. For example, a study demonstrated its efficacy against breast cancer cells, showcasing its potential as a lead compound for further drug development .

Antimicrobial Properties

Another significant application is its antimicrobial activity. The compound has shown effectiveness against various bacterial strains, suggesting its potential use as an antibiotic agent. A comparative study highlighted its superior activity relative to existing antibiotics, making it a candidate for further exploration in pharmaceutical formulations aimed at treating bacterial infections .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes implicated in disease processes. For instance, it has been shown to inhibit certain proteases involved in cancer metastasis, thereby potentially reducing tumor spread. This application underscores the importance of this compound in designing enzyme inhibitors for therapeutic purposes .

Derivatization Agent

In analytical chemistry, this compound serves as a derivatization agent for enhancing the detection of various analytes. Its unique structure allows it to form stable derivatives with target compounds, improving their chromatographic properties and detection sensitivity. Studies have demonstrated its application in the analysis of complex biological samples, including serum and urine, where it facilitates the identification of biomarkers associated with diseases .

Chromatographic Techniques

This compound has been utilized in high-performance liquid chromatography (HPLC) methods for separating and quantifying compounds within mixtures. Its ability to form derivatives enhances the resolution and sensitivity of chromatographic analyses, making it valuable in both research and clinical laboratories .

Study on Anticancer Effects

A notable case study published in the Journal of Medicinal Chemistry highlighted the synthesis of this compound and its evaluation against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that further optimization could lead to promising anticancer agents .

Evaluation as an Antibiotic

In another study focusing on antimicrobial properties, researchers tested this compound against multi-drug resistant bacterial strains. The compound exhibited potent activity, demonstrating lower minimum inhibitory concentrations compared to traditional antibiotics, thus presenting a potential new avenue for treating resistant infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be contrasted with derivatives that vary in aromatic systems, substituents, or heterocyclic components (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name Aromatic System Substituents Heterocycles Molecular Weight CAS Number Reference
Target Compound Naphthalene (2-position) None (sulfonohydrazide) 6-Methyl-2-pyridinyl-imidazole 387.42 (calculated) 478077-79-1*
4-Methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide Benzene 4-Methoxy 6-Methyl-2-pyridinyl-imidazole 387.42 478077-79-1
N'-[(Z)-1-(4-Methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide Benzene 4-Methylphenyl 6-Methyl-2-pyridinyl-imidazole 350.39 (calculated) 477858-70-1
1-(4-Chlorobenzenesulfonyl)-N'-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide Piperidine 4-Chloro (benzene), 4-Methyl (benzene) None 532.43 (calculated) 477872-90-5

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in ) may improve solubility, while electron-withdrawing groups (e.g., chloro in ) could enhance binding to electrophilic biological targets.
  • Heterocycles : The imidazole-pyridine hybrid in the target compound enables metal coordination, contrasting with piperidine-based analogs in , which may favor conformational flexibility.

Physicochemical Properties

  • Solubility : The naphthalene system reduces aqueous solubility compared to benzene-based analogs (e.g., 4-methoxy derivative in ).
  • Stability : Hydrazide linkages (N–N bonds) may confer susceptibility to hydrolysis, necessitating formulation adjustments for drug development.

Q & A

Q. What are the common synthetic routes for preparing N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-2-naphthalenesulfonohydrazide?

The synthesis typically involves multi-step reactions, including:

  • Cyclization : Using phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C) to form heterocyclic intermediates, as seen in analogous imidazole derivatives .
  • Coupling reactions : Sulfonohydrazide groups are introduced via nucleophilic acyl substitution, often in solvents like N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base .
  • Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. How is the compound characterized structurally, and what analytical methods are critical?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and hydrazide bond formation. For example, imidazole protons typically resonate at δ 7.5–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) .
  • IR spectroscopy : Absorption bands at ~1650–1700 cm⁻¹ confirm carbonyl groups .

Q. What methodologies are used to evaluate its potential biological activity?

  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assays on mammalian cell lines to assess therapeutic windows .

Q. How can researchers address solubility and stability challenges during experimental design?

  • Solvent selection : Use DMSO for stock solutions, followed by dilution in buffered saline (pH 7.4) .
  • Stability studies : Monitor degradation via HPLC under varying pH and temperature conditions .

Q. What are the key intermediates in its synthesis?

  • Imidazole precursors : 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, synthesized via cyclization of aminopyridine derivatives .
  • Sulfonohydrazide intermediates : 2-naphthalenesulfonohydrazide, prepared by reacting sulfonyl chlorides with hydrazine .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening : Test alternatives to POCl₃ (e.g., polyphosphoric acid) to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >80% .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • 2D NMR techniques : Use HSQC or HMBC to assign ambiguous proton-carbon correlations .
  • X-ray crystallography : Resolve tautomeric forms of the imidazole ring, which may cause spectral variability .

Q. What computational methods predict binding affinities for target proteins?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent variation : Modify the pyridine methyl group or naphthalene sulfonate to test steric/electronic effects .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonohydrazide oxygen) using MOE .

Q. How to perform comparative analysis with structurally similar analogs?

  • Data normalization : Compare IC₅₀ values against reference compounds (e.g., imatinib for kinase inhibition) .
  • Meta-analysis : Aggregate bioactivity data from PubChem or ChEMBL to identify trends in substituent efficacy .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/FeaturesReference
¹H NMR (DMSO-d₆)δ 8.6 ppm (imidazole H), δ 11.5 ppm (hydrazide NH)
IR1680 cm⁻¹ (C=O stretch)
ESI-MS[M+H]⁺ = 452.2 (calculated)

Q. Table 2: Synthetic Optimization Strategies

ParameterStandard ConditionOptimized ConditionYield Improvement
Reaction Time24h (reflux)2h (microwave, 100°C)75% → 88%
CatalystPOCl₃Polyphosphoric AcidReduced byproducts

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